molecular formula C10H12N4O B3046351 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine CAS No. 1232039-16-5

6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine

Cat. No.: B3046351
CAS No.: 1232039-16-5
M. Wt: 204.23
InChI Key: WVKMUAJRHBKDSN-UHFFFAOYSA-N
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Description

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 6, a 4-methylimidazole at position 5, and an amine at position 2. It serves as a key structural component of BPN-15606, a gamma-secretase modulator (GSM) investigated for Alzheimer’s disease (AD) therapy . The compound modulates γ-secretase activity, reducing amyloid-beta 42 (Aβ42) production while sparing Notch signaling, a critical feature for reducing toxicity in AD treatment .

Properties

IUPAC Name

6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKMUAJRHBKDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695089
Record name 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232039-16-5
Record name 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232039-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine typically involves the construction of the imidazole ring followed by its attachment to the pyridine core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the above methods, often utilizing continuous flow reactors to enhance yield and efficiency. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of imidazolines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and infections.

Antimicrobial Activity

Studies have shown that derivatives of pyridine and imidazole can possess antimicrobial properties. Preliminary investigations into this compound suggest it may inhibit the growth of specific bacterial strains, indicating potential for use in treating infections .

Anticancer Properties

Research into the anticancer effects of imidazole derivatives has gained momentum. Some studies indicate that compounds similar to this compound may induce apoptosis in cancer cells or inhibit tumor growth. These findings warrant further exploration in clinical settings to evaluate efficacy and safety .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridine and imidazole. Among them, one derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into an effective antimicrobial agent .

Case Study 2: Anticancer Activity

A research group investigated the effects of various imidazole-containing compounds on human cancer cell lines. The results indicated that certain modifications to the imidazole ring enhanced cytotoxicity against breast cancer cells. This study highlights the potential of this compound as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The methoxy group may enhance its lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogous Gamma-Secretase Modulators (GSMs)

BPN-15606 Derivatives

BPN-15606 derivatives (Table 1) share the 6-methoxy-5-(4-methylimidazol)pyridin-2-amine core but differ in the substituents on the pyridazine ring and the fluorophenyl group. These modifications influence potency, selectivity, and pharmacokinetics:

  • Compound 2 (776890): Replaces the 4-fluorophenyl group with 3,5-difluorophenyl.
  • Compound 3 (779690) : Incorporates a 2,4,6-trifluorophenyl group, which may increase metabolic stability but reduce solubility due to higher lipophilicity .

Table 1: Structural and Pharmacological Comparison of BPN-15606 Analogs

Compound Substituent on Pyridazine IC₅₀ (Aβ42) Selectivity (Aβ42 vs. Notch) Key Feature
BPN-15606 4-Fluorophenyl 3.2 nM >100-fold Optimal balance of potency/ADME
Compound 2 3,5-Difluorophenyl 1.8 nM >150-fold Enhanced potency
Compound 3 2,4,6-Trifluorophenyl 2.5 nM >80-fold Improved metabolic stability
GSM-15606 Benzenesulfonate

The benzenesulfonate salt form of BPN-15606 improves solubility for in vivo studies, achieving significant Aβ42 reduction in murine models at 10 mg/kg/day .

Structural Isomers and Heterocyclic Variants

Positional Isomers
  • 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 1079178-13-4): A positional isomer with methoxy and imidazole groups swapped on the pyridine ring.
Imidazole-Substituted Pyridines in Other Therapeutics
  • Nilotinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide) : A tyrosine kinase inhibitor containing a 4-methylimidazole-pyridine motif. Unlike the target compound, nilotinib’s bulkier structure prioritizes kinase inhibition over γ-secretase modulation .
  • LY2784544 : Features a pyridin-2-amine core with a morpholine-substituted imidazole. Demonstrates anticancer activity, highlighting structural versatility of pyridin-2-amine derivatives .

Pyridin-2-amine Derivatives with Varied Substituents

Oxadiazole Analogs

Compounds like N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) replace the imidazole with oxadiazole, shifting activity toward anticancer targets (e.g., HOP-92 cell line inhibition). QSAR studies indicate that lipophilicity (LogP) and steric bulk (SMR) correlate with activity .

Trifluoromethylimidazole Derivatives

EP 1 926 722 B1 describes {6-Methoxy-1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine , where trifluoromethyl groups enhance electron-withdrawing effects and metabolic resistance compared to the target compound’s methyl group .

Physicochemical and Pharmacokinetic Comparison

Key Properties

  • 6-Methoxy-5-(4-methylimidazol)pyridin-2-amine :
    • Molecular Weight: 204.23 g/mol
    • LogP: ~2.1 (estimated)
    • Solubility: Moderate (improved by salt formation in BPN-15606)
  • BPN-15606 :
    • Molecular Weight: 418.47 g/mol
    • CNS Penetration: High (critical for Aβ42 reduction in brain)

Metabolic Stability

  • The 4-methylimidazole group in the target compound reduces cytochrome P450 interactions compared to bulkier substituents (e.g., trifluoromethyl) .
  • Fluorine atoms in BPN-15606 derivatives enhance stability against oxidative metabolism .

Biological Activity

6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluation, and molecular interactions, providing a comprehensive overview of its properties and effects.

  • Molecular Formula : C10_{10}H12_{12}N4_4O
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 1232039-16-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent functionalization with the imidazole moiety. The synthesis process can vary depending on the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and pyridine structures. For instance, derivatives of this compound have shown promising results against various cancer cell lines:

Cell Line IC50_{50} (µM)
MDA-MB-231 (Breast)5.0
HepG2 (Liver)4.2
K562 (Leukemia)3.5
A549 (Lung)6.0

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting it may be a viable candidate for further development as an anticancer agent .

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, compounds similar to this compound have been shown to interfere with signaling pathways associated with cell growth and apoptosis .

Study on Antiproliferative Effects

A notable study evaluated the antiproliferative effects of this compound in vitro. The study utilized various human cancer cell lines and assessed cell viability through MTT assays. The findings confirmed that the compound significantly reduced cell viability in a dose-dependent manner .

In Vivo Studies

In vivo studies using mouse models have also been conducted to evaluate the efficacy of this compound in reducing tumor size. Mice treated with the compound showed a marked decrease in tumor volume compared to control groups, further supporting its potential as an anticancer therapeutic .

Molecular Modeling Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins involved in cancer progression. These studies suggest strong binding affinity to specific receptors, which may contribute to its biological activity .

Q & A

Q. What are the common synthetic routes for 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via condensation and cycloaddition reactions. For example:

  • Condensation : Reacting pyridine derivatives with substituted aldehydes or amines under reflux in solvents like ethanol or THF. Catalysts such as triethylamine or sodium ethoxide are critical for facilitating imidazole ring formation .
  • Cycloaddition : Chloroacetyl chloride can be used to form azetidinone derivatives, with yields dependent on reaction time (6–12 hours) and stoichiometric ratios .
  • Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while base catalysts improve deprotonation efficiency. For instance, 84% yield was achieved using 3-(1H-imidazol-1-yl)propan-1-amine in a methanol-based system .

Key Considerations : Monitor reaction progress via TLC and purify using column chromatography. Impurities often arise from incomplete cyclization or side reactions with aldehydes .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • IR : Confirm functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for amines; C=O at ~1700 cm⁻¹ if present) .
    • NMR : ¹H NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons from pyridine/imidazole at δ 6.5–8.5 ppm) .
    • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous imidazole-pyridine hybrids .
  • Purity Analysis :
    • HPLC : Quantify purity (>95% achievable via gradient elution with C18 columns) .
    • Elemental Analysis : Validate stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis and predicting reactivity of intermediates?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example, Appel salt reactions with aminopyridines show stabilization via sulfur-pyridyl nitrogen coordination .
  • Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 50% .
  • Docking Studies : Predict binding modes of derivatives (e.g., imidazole interactions with biological targets) to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data from synthetic batches or impurity profiles?

Methodological Answer:

  • Batch Consistency : Correlate HPLC purity (>99%) with bioactivity. Impurities like unreacted aldehydes or byproducts (e.g., thiadiazoles) may inhibit or enhance activity .
  • Dose-Response Analysis : Use IC50/EC50 curves to differentiate intrinsic activity from batch-specific effects.
  • Advanced Purification : Employ preparative HPLC or recrystallization (ethanol/water) to isolate isomers or polymorphs .

Q. How do electronic effects of substituents on pyridine/imidazole rings influence reaction pathways?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Methoxy groups on pyridine increase ring electron density, favoring electrophilic substitution at the 5-position. This stabilizes intermediates in cycloaddition reactions .
  • Imidazole Substituents : 4-Methyl groups enhance steric hindrance, reducing nucleophilic attack on the imidazole ring. Computational studies show methyl groups lower HOMO-LUMO gaps, increasing reactivity toward electrophiles .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) or in situ FTIR tracks intermediates, such as thiadiazole or azetidinone formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine
Reactant of Route 2
6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine

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